molecular formula C7H11FO2 B590650 Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) CAS No. 128230-91-1

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)

Cat. No.: B590650
CAS No.: 128230-91-1
M. Wt: 146.16 g/mol
InChI Key: CVBPBZPTADJAAG-CAHLUQPWSA-N
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Description

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) is a chemical compound with the molecular formula C7H11FO2 It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a fluorine atom and a methyl group, and the carboxylic acid is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through selective halogenation and alkylation reactions.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by selective halogenation, alkylation, and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropane ring contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2-chloro-1-methyl-, ethyl ester: Similar structure but with a chlorine atom instead of fluorine.

    Cyclopropanecarboxylic acid, 2-fluoro-1-ethyl-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Properties

CAS No.

128230-91-1

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

ethyl (1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7+/m0/s1

InChI Key

CVBPBZPTADJAAG-CAHLUQPWSA-N

SMILES

CCOC(=O)C1(CC1F)C

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1F)C

Canonical SMILES

CCOC(=O)C1(CC1F)C

Synonyms

Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)

Origin of Product

United States

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